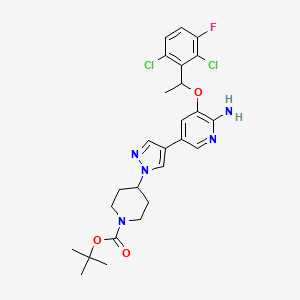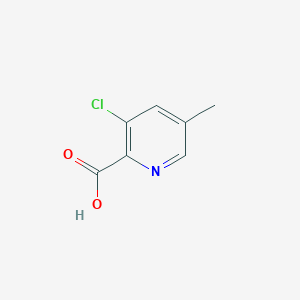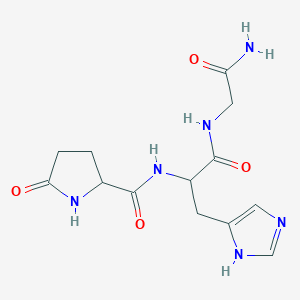
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is of interest due to its unique structural features, which include two fluorine atoms and two carboxylic acid groups. These features make it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the fluorination of a cyclohexane derivative followed by esterification and carboxylation reactions. The specific synthetic route may vary, but a common approach includes:
Fluorination: Introduction of fluorine atoms to the cyclohexane ring using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: Conversion of the hydroxyl groups to methoxycarbonyl groups using methanol and an acid catalyst.
Carboxylation: Introduction of carboxylic acid groups through reactions with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Fluorinated derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-difluorocyclohexane-1-carboxylic acid
- 2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-fluorocyclohexane-1-carboxylic acid
Uniqueness
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and methoxycarbonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H12F2O4 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
(1R,2R)-4,4-difluoro-2-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O4/c1-15-8(14)6-4-9(10,11)3-2-5(6)7(12)13/h5-6H,2-4H2,1H3,(H,12,13)/t5-,6-/m1/s1 |
InChI-Schlüssel |
SDPFVSZBQQPYAG-PHDIDXHHSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC(CC[C@H]1C(=O)O)(F)F |
Kanonische SMILES |
COC(=O)C1CC(CCC1C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)


![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)


![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)


![3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid](/img/structure/B12280664.png)

